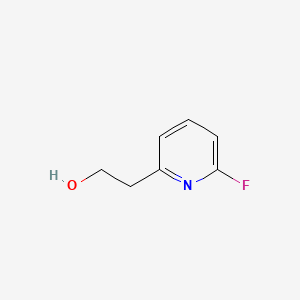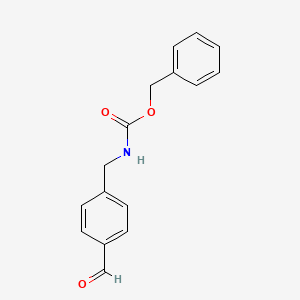
Benzyl 4-formylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-formylbenzylcarbamate is a chemical compound with the molecular formula C16H15NO3 . It has a molecular weight of 269.3 .
Molecular Structure Analysis
The InChI code for Benzyl 4-formylbenzylcarbamate is 1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) . This indicates the presence of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 4-formylbenzylcarbamate are not available, benzyl compounds are known to undergo a variety of reactions. For instance, benzyl radicals can react with HO2 and OH radicals, forming benzyl hydroperoxide .
Physical And Chemical Properties Analysis
Benzyl 4-formylbenzylcarbamate has a predicted density of 1.205±0.06 g/cm3 . It has a melting point of 68 °C .
Scientific Research Applications
Organometallic Chemistry: The study by Harder and Lutz (1997) in "Organometallics" discusses a phosphonium dibenzylide anion used as a ligand in organobarium chemistry, highlighting the significance of benzyl groups in organometallic compounds (Harder & Lutz, 1997).
Bioreductive Prodrugs: Research by Hay et al. (1999) in the "Journal of The Chemical Society-Perkin Transactions 1" investigates the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates. These compounds are significant as triggers for bioreductive drugs, particularly in cancer therapy (Hay, Sykes, Denny, & O'Connor, 1999).
Photocatalytic Oxidation: A study by Higashimoto et al. (2009) in the "Journal of Catalysis" explores the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide, demonstrating applications in environmental chemistry and renewable energy (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).
Inhibitors in Pharmacology: Kos et al. (2021) in the "International Journal of Molecular Sciences" synthesized novel cholinesterase inhibitors using benzyl carbamates, highlighting their potential in treating neurodegenerative diseases like Alzheimer's (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).
Materials Science: Research by Hawker and Fréchet (1990) in the "Journal of the American Chemical Society" discusses the use of benzyl groups in the synthesis of dendritic macromolecules, which has implications in the development of new materials (Hawker & Fréchet, 1990).
Future Directions
While specific future directions for Benzyl 4-formylbenzylcarbamate are not mentioned, the development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . This suggests potential future research directions for Benzyl 4-formylbenzylcarbamate and similar compounds.
properties
IUPAC Name |
benzyl N-[(4-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPPIONGKGDDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


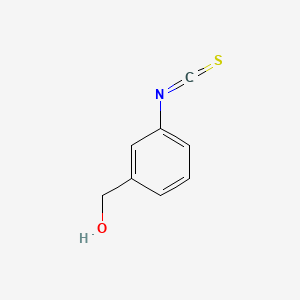
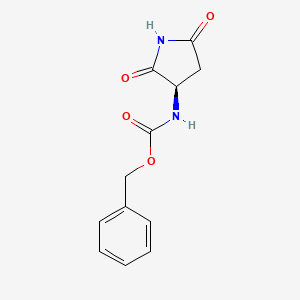
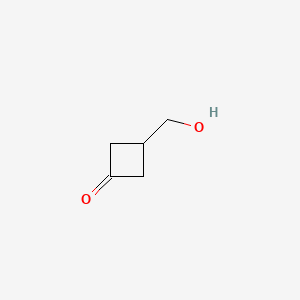
![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)
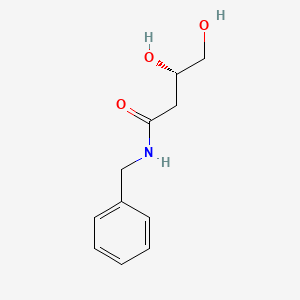
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
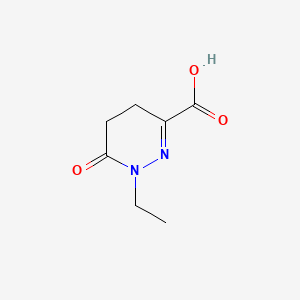


![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
